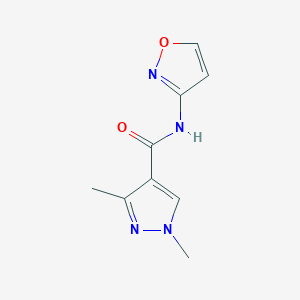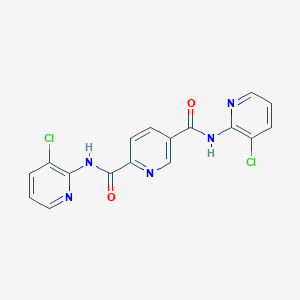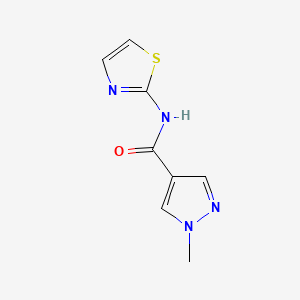![molecular formula C22H16ClN3O4 B10900199 (2E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10900199.png)
(2E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes chlorinated, methylated, and nitro-substituted aromatic rings, as well as cyano and furan groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylphenylamine, 2-methyl-4-nitrobenzaldehyde, and 2-furylacetonitrile.
Formation of Intermediate: The initial step involves the condensation of 2-chloro-6-methylphenylamine with 2-methyl-4-nitrobenzaldehyde to form an imine intermediate.
Cyclization and Functionalization: The imine intermediate undergoes cyclization with 2-furylacetonitrile under basic conditions to form the desired propenamide structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing robust purification processes to handle larger quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and furan groups, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or sulfuric acid (H~2~SO~4~) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction of the nitro group typically produces aniline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity against specific biological targets, its ability to modulate biochemical pathways, and its potential as a lead compound for drug development.
Industry
In industry, (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE: shares structural similarities with other propenamide derivatives, such as:
Uniqueness
The uniqueness of (E)-N~1~-(2-CHLORO-6-METHYLPHENYL)-2-CYANO-3-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical spaces and develop innovative solutions.
Propriétés
Formule moléculaire |
C22H16ClN3O4 |
|---|---|
Poids moléculaire |
421.8 g/mol |
Nom IUPAC |
(E)-N-(2-chloro-6-methylphenyl)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C22H16ClN3O4/c1-13-4-3-5-19(23)21(13)25-22(27)15(12-24)11-17-7-9-20(30-17)18-8-6-16(26(28)29)10-14(18)2/h3-11H,1-2H3,(H,25,27)/b15-11+ |
Clé InChI |
KEIGCYGMZRGZGC-RVDMUPIBSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)/C#N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900117.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide](/img/structure/B10900128.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10900135.png)

![4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B10900144.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10900145.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10900146.png)

![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-3-methylbutanehydrazide](/img/structure/B10900153.png)
![N'-[(1E)-1-(4-cyclohexylphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B10900161.png)

![N-(3-chloro-4-methylphenyl)-1-{1-[(3-chloro-4-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10900171.png)
![(5E)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10900185.png)
![2-({[3-(Trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10900187.png)
